Rhenium(III) iodide

Übersicht

Beschreibung

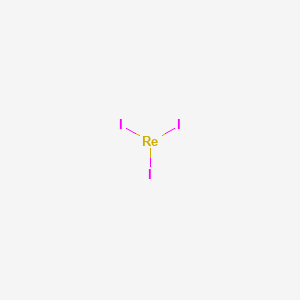

Rhenium(III) iodide (ReI₃) is a transition metal halide composed of rhenium in the +3 oxidation state and three iodide anions. It is part of the broader class of rhenium halides, which include chlorides (ReCl₃, ReCl₄, ReCl₅), bromides (ReBr₃), and iodides.

Vorbereitungsmethoden

Acid-Alcohol Reduction of Perrhenic Acid

An alternative route employs perrhenic acid (HReO₄), hydroiodic acid (HI), and ethanol (C₂H₅OH) in a redox-mediated reaction :

4 + 3\,\text{HI} + 2\,\text{C}2\text{H}5\text{OH} \rightarrow \text{ReI}3 + 4\,\text{H}2\text{O} + 2\,\text{CH}3\text{CHO}

Mechanistic Insights :

-

Ethanol acts as a reducing agent, facilitating the reduction of Re(VII) in HReO₄ to Re(III).

-

HI provides iodide ions for ligand substitution, while acetaldehyde (CH₃CHO) forms as an organic byproduct.

Optimization Parameters :

-

Stoichiometry : Excess HI (≥3 equivalents) ensures complete reduction and minimizes residual HReO₄.

-

Temperature : Room-temperature reactions suffice, though mild heating (40–60°C) accelerates kinetics .

-

Workup : Precipitation of ReI₃ occurs upon cooling, followed by filtration and washing with nonpolar solvents .

Analytical Validation :

-

Solubility Profile : ReI₃ exhibits poor solubility in polar and nonpolar solvents, aiding isolation .

-

Spectroscopic Data : IR spectroscopy confirms the absence of Re=O stretches (present in HReO₄), verifying reduction .

Organometallic Precursor Reactions

Emerging strategies leverage organometallic rhenium complexes to access ReI₃. For instance, cyclopentadienyl-rhenium precursors undergo halide exchange with iodide sources :

Key Considerations :

-

Ligand Design : Bulky β-diketiminate (BDI) ligands stabilize the Re(III) center, preventing over-reduction .

-

Reactivity : Iodine (I₂) serves as both an oxidizing agent and iodide source.

Advantages :

-

High selectivity and mild conditions (room temperature, ambient pressure).

-

Tunable ligand frameworks enable modular synthesis of ReX₃ derivatives (X = F, Cl, Br, I) .

Comparative Analysis of Synthetic Methods

| Method | Precursors | Conditions | Yield | Byproducts | Purity |

|---|---|---|---|---|---|

| Thermal Decomposition | ReI₄ | 170–380°C, vacuum | ~80% | I₂ (g) | High |

| Acid-Alcohol Reduction | HReO₄, HI, C₂H₅OH | RT–60°C | ~65% | CH₃CHO, H₂O | Moderate |

| Salt Metathesis | ReCl₃, KI | Anhydrous, polar solvent | Theoretical¹ | KCl | Variable² |

| Organometallic Exchange | CpRe(BDI), I₂ | RT, inert atmosphere | ~75% | NaI | High |

¹Yield dependent on ReCl₃ purity and solvent choice. ²Influenced by KCl solubility and filtration efficiency.

Analyse Chemischer Reaktionen

Thermal Decomposition

ReI₃ exhibits stepwise decomposition under vacuum conditions:

-

Stage 1 (170°C):

-

Stage 2 (380°C):

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Temperature (°C) | 170 | 380 |

| Products | ReI₂, I₂ | ReI, I₂ |

| Iodine Yield (mol) | 1 | 1 |

Halogen Exchange Reactions

ReI₃ reacts with bromine (Br₂) to form mixed halide clusters:

This reaction produces the iodide-bromide cluster Re₃I₃Br₆ , which further coordinates with water to form an aqua complex:

The product crystallizes with ether molecules .

Cluster Complex Formation

ReI₃ reacts with red phosphorus (P) and sodium cyanide (NaCN) under high-temperature conditions to form a tetrahedral cluster complex:

Key structural features of the product :

-

Core: {Re₄(PO)₄}⁴⁺

-

Ligands: 12 cyanide (CN⁻) groups

Redox Reactions

ReI₃ participates in redox processes with organic reductants. For example, sodium TEMPONa reduces ReI₃, generating radical intermediates:

This reactivity is analogous to hypervalent iodine(III) systems but remains less explored for ReI₃ .

Coordination with Lewis Bases

ReI₃ forms adducts with ligands like triphenylphosphine (PPh₃) under carbon monoxide (CO):

Wissenschaftliche Forschungsanwendungen

Catalysis

Rhenium(III) iodide serves as an effective catalyst in various chemical reactions. Its catalytic properties are particularly useful in:

- Hydrogenation Reactions: It facilitates the addition of hydrogen to unsaturated compounds, enhancing reaction rates and yields.

- Oxidation Processes: ReI₃ can be employed in oxidation reactions, which are crucial in organic synthesis.

The compound's ability to stabilize different oxidation states makes it a versatile catalyst in synthetic chemistry .

Materials Science

In materials science, this compound is utilized for:

- Synthesis of Advanced Materials: It acts as a precursor in the formation of rhenium-based materials, which are essential for high-performance applications.

- Quantum Computing: Emerging research indicates that ReI₃ may play a role in developing quantum computing technologies due to its unique electronic properties .

Electronics

This compound finds applications in the electronics industry, specifically in:

- Thin Film Deposition: It is used as a source material for thin films in semiconductor manufacturing.

- Optoelectronic Devices: The compound's properties make it suitable for use in devices that convert electrical signals into light and vice versa .

Research and Development

Ongoing research into this compound focuses on its potential uses in:

- Nanotechnology: Investigations are being conducted into its role in creating nanostructures with specific electronic properties.

- Catalytic Converters: The compound's catalytic efficiency is being explored for applications in environmental technologies, such as reducing emissions from vehicles .

Case Study 1: Catalytic Efficiency

A study published in the Journal of Inorganic Chemistry demonstrated that this compound significantly increases the rate of hydrogenation reactions compared to traditional catalysts. The research highlighted its effectiveness in synthesizing complex organic molecules with high selectivity and yield .

Case Study 2: Quantum Computing Applications

Recent research has explored the use of rhenium-based compounds, including ReI₃, as potential materials for quantum bits (qubits). These studies suggest that the unique electronic properties of rhenium compounds could lead to advancements in quantum computing technology, providing a foundation for future innovations .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Catalysis | Hydrogenation, oxidation reactions | Enhances reaction rates and selectivity |

| Materials Science | Precursor for advanced materials | Potential use in quantum computing |

| Electronics | Thin film deposition, optoelectronic devices | Important for semiconductor manufacturing |

| Research & Development | Nanotechnology, catalytic converters | Focused on environmental applications |

Wirkmechanismus

The mechanism by which rhenium(III) iodide exerts its effects involves its ability to participate in redox reactions and form stable complexes with various ligands. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and reagents used in the reactions .

Vergleich Mit ähnlichen Verbindungen

Rhenium Halides in Different Oxidation States

Rhenium forms halides across multiple oxidation states (III to VII). Key comparisons include:

Key Observations :

- ReI₃ is less studied compared to its chloride counterparts, which are widely used as precursors in coordination chemistry.

- The stability of rhenium halides decreases with higher oxidation states (e.g., ReCl₅ is thermally unstable).

Metal(III) Iodides: Structural and Functional Comparisons

ReI₃ belongs to the broader class of metal(III) iodides. Comparisons with Rhodium(III) and Ruthenium(III) iodides reveal trends in molecular weight, solubility, and reactivity:

Key Observations :

- ReI₃ has a higher molecular weight than Rh(III) and Ru(III) iodides due to rhenium’s larger atomic mass.

- Stability and handling precautions (e.g., air sensitivity, toxicity) are common across metal(III) iodides .

Key Observations :

Biologische Aktivität

Rhenium(III) iodide (ReI3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of ReI3, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Overview of this compound

Rhenium is a transition metal that can form various coordination complexes. This compound is one such complex that has been studied for its unique properties, including its ability to interact with biological molecules and its potential as an anticancer agent. The biological activity of rhenium complexes generally stems from their ability to bind to DNA and other cellular components, leading to various cellular responses.

The anticancer activity of rhenium complexes, including ReI3, is primarily attributed to their interactions with cellular pathways involved in cell growth and apoptosis. Key mechanisms include:

- DNA Binding : Rhenium complexes can bind covalently to DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some rhenium complexes induce oxidative stress by generating ROS, which can lead to cell death.

- Apoptosis Induction : Many studies have shown that rhenium complexes can trigger apoptosis through mitochondrial pathways, affecting cellular ATP levels and activating caspases.

Case Studies

- In Vitro Studies : Research has demonstrated that rhenium(I) tricarbonyl complexes exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), A2780 (ovarian cancer), and HeLa (cervical cancer) cells. For instance, the complex Re-6a was found to induce apoptosis through mitochondrial membrane depolarization and increased ROS production .

- In Vivo Studies : In animal models, rhenium complexes have shown promising results in reducing tumor size without significant toxicity to normal tissues. A study highlighted the biodistribution of a Re complex that exhibited high metabolic stability, making it suitable for therapeutic applications .

Data Table: Biological Activity of Rhenium(III) Complexes

| Compound | Cell Line(s) | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Re-1a | HPAF-II, ASPC1 | Inhibit Growth | N/A |

| Re-2a | A2780, A2780CP70 | Inhibit Growth | N/A |

| Re-3a | A2780, A2780CP70 | Cell Necrosis | 10 |

| Re-4a | A549 | Cell Necrosis | N/A |

| Re-6a | HeLa | Apoptosis/Ferroptosis | 5 |

| Re-8a | A549, HCT-15 | Apoptosis | 4 |

Recent Developments

Recent studies have focused on enhancing the efficacy and specificity of rhenium-based compounds through modifications in their ligand structures. For example:

- Photodynamic Therapy (PDT) : Some rhenium complexes have been explored as photosensitizers in PDT, where they generate singlet oxygen upon light irradiation, significantly increasing their cytotoxicity against cancer cells .

- Combination Therapies : Rhenium complexes are being investigated in combination with traditional chemotherapeutics like cisplatin to enhance therapeutic outcomes and overcome drug resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for preparing rhenium(III) iodide, and how can researchers optimize reaction conditions for purity?

- Methodological Answer : this compound is typically synthesized via high-temperature solid-state reactions or solution-phase methods. Key parameters include:

- Stoichiometric control : Precise molar ratios of Re and I precursors (e.g., ReCl₃ + KI under reflux).

- Inert atmosphere : Use of Schlenk lines or gloveboxes to prevent oxidation .

- Purification : Recrystallization from anhydrous solvents (e.g., THF) and vacuum sublimation to remove impurities.

Optimization strategies involve systematic variation of temperature (150–300°C), reaction time, and solvent polarity. Purity validation requires XRD and elemental analysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what are common pitfalls in data interpretation?

- Methodological Answer :

- X-ray Diffraction (XRD) : Critical for confirming crystal structure but requires high-quality single crystals. Avoid misinterpretation of amorphous phases by combining with PDF (Pair Distribution Function) analysis .

- XPS (X-ray Photoelectron Spectroscopy) : Identifies Re oxidation states but may suffer from surface contamination; pair with bulk-sensitive techniques like EPR .

- FTIR and Raman Spectroscopy : Detect iodide ligand vibrations but require baseline correction to avoid signal overlap .

Common pitfalls include ignoring hygroscopicity (sample degradation) and insufficient data replication .

Q. How can researchers ensure sample purity and reproducibility in this compound synthesis?

- Methodological Answer :

- Environmental control : Conduct reactions under anhydrous, oxygen-free conditions using gloveboxes .

- Analytical cross-validation : Combine XRD, ICP-MS, and TGA to verify stoichiometry and residual solvent content .

- Documentation : Maintain detailed logs of reaction conditions (e.g., humidity, precursor batches) to trace variability .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its optical and magnetic properties, and what computational methods validate experimental findings?

- Methodological Answer :

- Ligand Field Theory (LFT) : Predicts d-orbital splitting and optical absorption bands. Compare with UV-Vis-NIR spectra to assess Re³⁺ electronic transitions .

- DFT (Density Functional Theory) : Models magnetic anisotropy and exchange coupling. Validate against SQUID magnetometry data .

- Synchrotron Studies : High-resolution XAS (X-ray Absorption Spectroscopy) resolves Re–I bond covalency, critical for photonic applications .

Q. What are the primary sources of contradictory data in this compound studies, and how can researchers reconcile discrepancies in reported properties?

- Methodological Answer : Contradictions often arise from:

- Synthetic variability : Differences in precursor purity or annealing protocols .

- Characterization limits : E.g., XRD missing amorphous phases. Mitigate via complementary techniques (TEM, PDF) .

- Environmental sensitivity : Hygroscopic samples altering magnetic measurements. Standardize handling protocols .

Reconciliation strategies include collaborative replication studies and open-data sharing .

Q. In designing experiments to explore this compound’s potential in photonic devices, what considerations are critical for ensuring reproducible and reliable results?

- Methodological Answer :

- Thin-Film Fabrication : Use ALD (Atomic Layer Deposition) for uniform layers; monitor thickness via ellipsometry .

- Stability Testing : Expose samples to controlled humidity/light and track degradation via in situ Raman .

- Device Integration : Pair with bandgap-matched semiconductors (e.g., perovskites) and validate photon emission efficiency .

Reference IUPAC guidelines for material stability reporting .

Eigenschaften

IUPAC Name |

triiodorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3HI.Re/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMQJDMHHOTHKW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Re](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I3Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314646 | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.920 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15622-42-1 | |

| Record name | Rhenium iodide (ReI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15622-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhenium iodide (ReI3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.